

CTK7A: A Selective p300/CBP Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CTK7A

Cat. No.: B15581984

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTK7A, also known as Hydrazinocurcumin, is a water-soluble synthetic derivative of curcumin that has emerged as a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein). These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.

Dysregulation of p300/CBP activity is implicated in various pathologies, particularly cancer, making them attractive therapeutic targets. **CTK7A** exerts its biological effects by inhibiting the catalytic HAT activity of p300/CBP, thereby modulating gene expression and downstream cellular events. This technical guide provides a comprehensive overview of **CTK7A**, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on its application in cancer research. Detailed experimental protocols and data are presented to facilitate its use in a research setting.

Introduction to p300/CBP and CTK7A

The paralogous proteins p300 and CBP are highly conserved transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity. They play a pivotal role in chromatin remodeling by acetylating lysine residues on histone tails, which generally leads to a more open chromatin structure and transcriptional activation. Beyond histones, p300 and CBP can acetylate a wide range of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization. Given their central role in gene regulation,

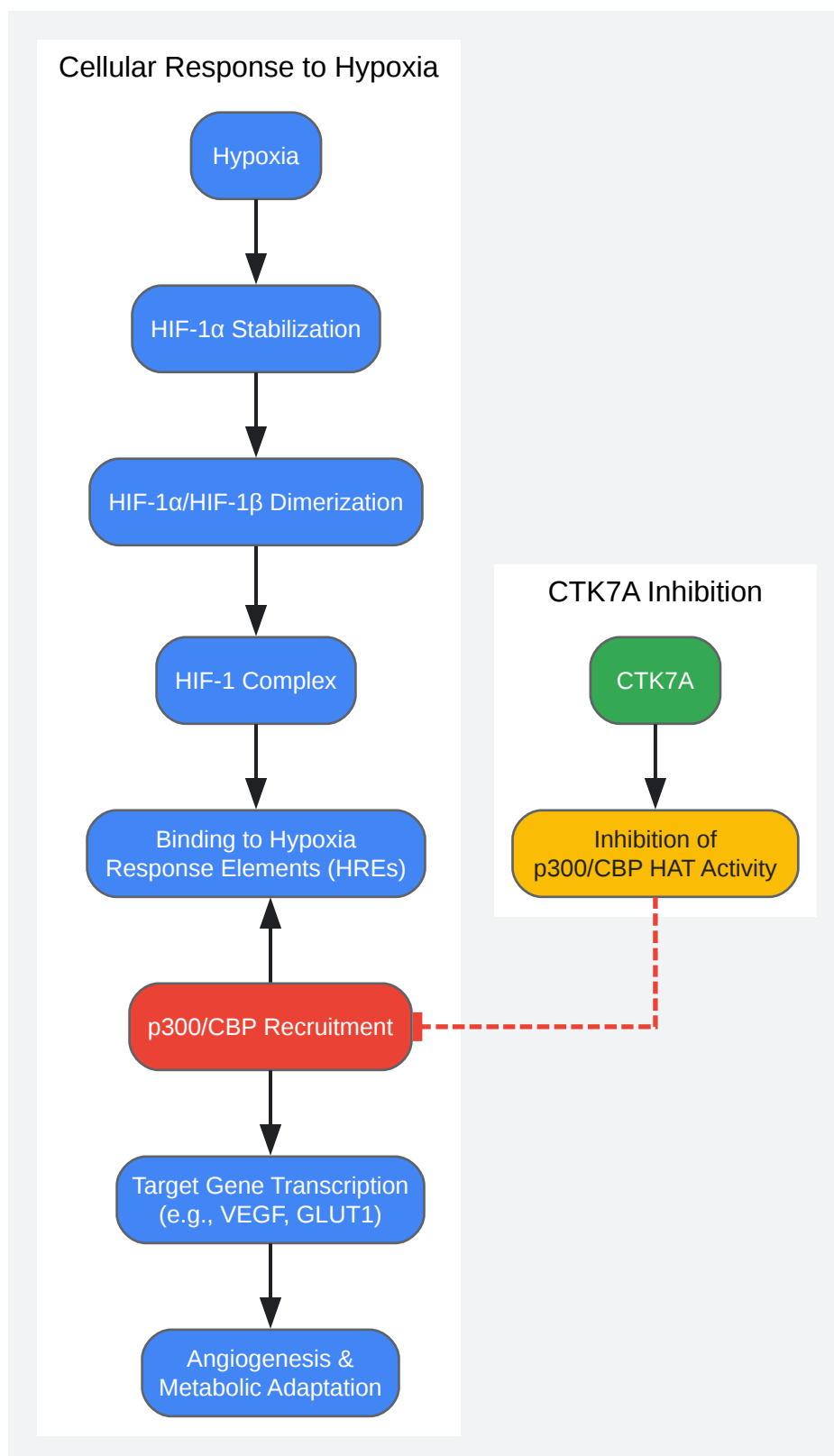
the aberrant function of p300/CBP is associated with the development and progression of various cancers.

CTK7A is a potent, water-soluble small molecule inhibitor that selectively targets the HAT activity of p300/CBP and the related p300/CBP-associated factor (PCAF).[1] Its development was motivated by the therapeutic potential of curcumin, a natural compound with known anti-cancer properties but limited by poor bioavailability. **CTK7A** retains the pharmacophore of curcumin while offering improved solubility and stability, making it a valuable tool for in vitro and in vivo studies.

Mechanism of Action

CTK7A functions as a direct inhibitor of the HAT activity of p300/CBP.[1] Kinetic studies have demonstrated that **CTK7A** exhibits a non-competitive inhibition pattern with respect to both acetyl-CoA and the histone substrate for the p300 enzyme.[1] A key aspect of its mechanism is the inhibition of p300 autoacetylation, a process crucial for its full enzymatic activity.[2] By preventing autoacetylation, **CTK7A** effectively attenuates the ability of p300/CBP to acetylate their downstream targets, including histones and transcription factors. This leads to a cascade of effects, including the modulation of gene expression programs that are dependent on p300/CBP activity.

One of the well-characterized downstream effects of **CTK7A** is the inhibition of the Hypoxia-Inducible Factor-1 α (HIF-1 α) signaling pathway. HIF-1 α is a master regulator of the cellular response to hypoxia and a key driver of tumor progression and angiogenesis. p300/CBP act as essential co-activators for HIF-1 α -mediated transcription. **CTK7A** has been shown to disrupt the HIF-1 α /p300 complex, thereby suppressing the expression of HIF-1 α target genes.[3]



[Click to download full resolution via product page](#)

Figure 1. HIF-1 α Signaling Pathway and **CTK7A** Inhibition.

Data Presentation

Enzyme Inhibition Profile

While specific IC50 values for **CTK7A** against p300 and CBP are not readily available in the public domain, studies have consistently demonstrated its potent inhibitory activity.

Enzyme	Activity	Inhibitory Concentration	Citation
p300/CBP	HAT Activity	Not specified	[1]
PCAF	HAT Activity	Not specified	[1]

Selectivity Profile

CTK7A exhibits selectivity for p300/CBP and PCAF over other histone-modifying enzymes.

Enzyme	Class	Effect at 100 μ M	Citation
G9a	Histone Methyltransferase	Unaffected	[2]
CARM1	Histone Methyltransferase	Unaffected	[2]
Tip60	Histone Acetyltransferase	Unaffected	[2]
HDAC1	Histone Deacetylase	Unaffected	[2]
SIRT2	Histone Deacetylase	Unaffected	[2]

In Vitro Efficacy of CTK7A

CTK7A has demonstrated anti-proliferative effects in cancer cell lines.

Cell Line	Assay	Effect	Concentration	Citation
KB (Oral Cancer)	Cell Proliferation Assay	Inhibition of cell proliferation, induction of senescence-like growth arrest	Not specified	[1]
KB (Oral Cancer)	Flow Cytometry (FACS)	Induction of polyploidy	Not specified	[1]
Gastric Cancer Cell Lines	Western Blot	Down-regulation of HIF-1 α accumulation	Not specified	[3]

In Vivo Efficacy of CTK7A

Preclinical studies in animal models have shown the anti-tumor activity of **CTK7A**.

Animal Model	Tumor Type	Treatment	Effect	Citation
Nude Mice	Xenografted Oral Tumor	Intraperitoneal administration	Substantial reduction in tumor growth (~50% reduction in tumor size)	[1]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a general guideline for a filter-binding HAT assay to assess the inhibitory activity of **CTK7A**.

Materials:

- Recombinant p300/CBP enzyme
- Histone H3 or H4 peptide substrate

- [³H]-Acetyl-CoA
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
- **CTK7A** dissolved in a suitable solvent (e.g., DMSO)
- P81 phosphocellulose filter paper
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and recombinant p300/CBP enzyme.
- Add varying concentrations of **CTK7A** or vehicle control to the reaction mixture.
- Pre-incubate the mixture at 30°C for 10-15 minutes.
- Initiate the reaction by adding [³H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto the P81 filter paper.
- Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
- Air-dry the filter papers and place them in scintillation vials with a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of **CTK7A** on cancer cell proliferation.

Materials:

- Cancer cell line of interest (e.g., KB cells)
- Complete cell culture medium
- **CTK7A**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **CTK7A** or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Oral Squamous Cell Carcinoma (OSCC) Xenograft Model

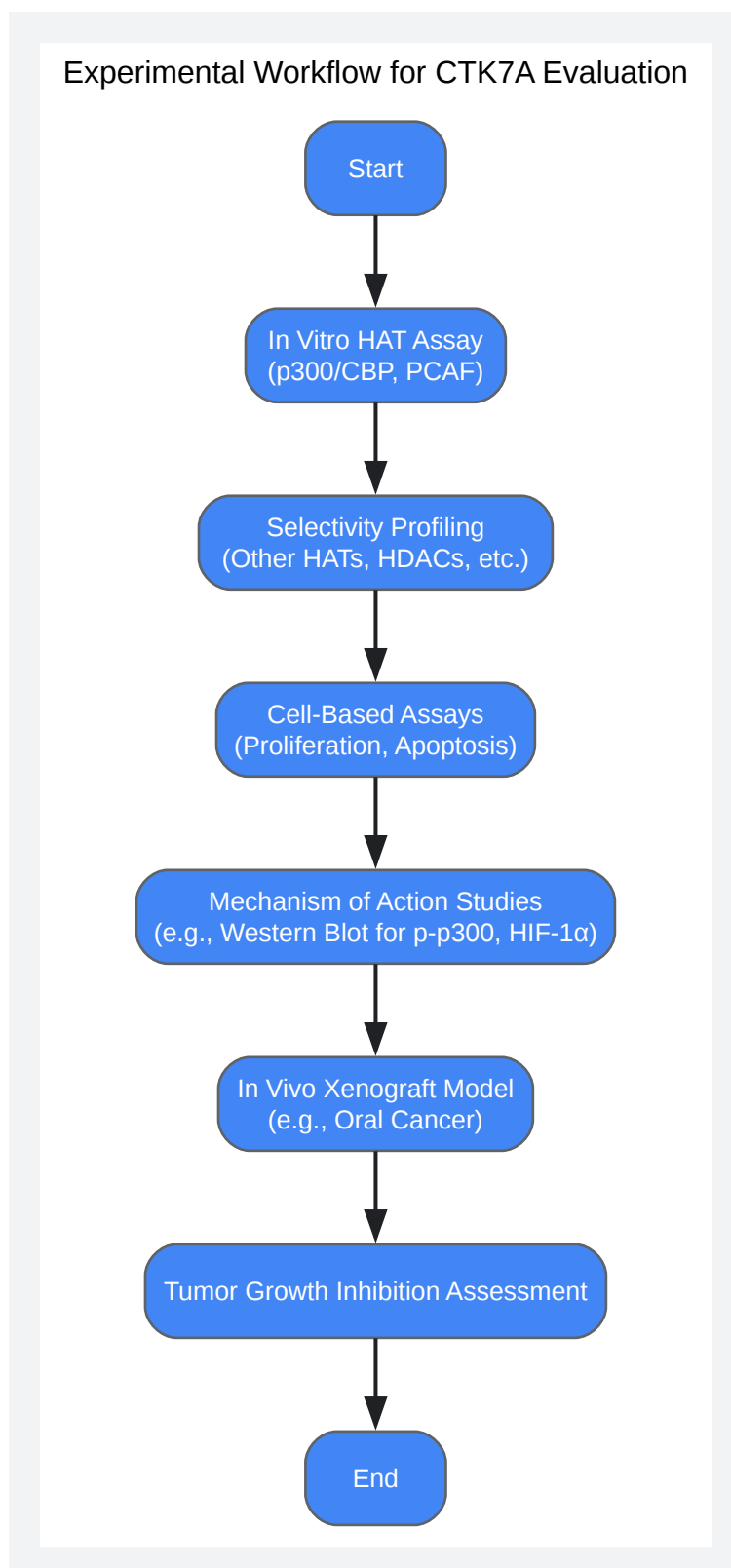
This protocol provides a general framework for an in vivo study to evaluate the anti-tumor efficacy of **CTK7A**. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

- Immunocompromised mice (e.g., nude mice)
- OSCC cell line (e.g., KB cells)
- Matrigel (optional, for enhancing tumor take rate)
- **CTK7A** formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of OSCC cells (e.g., $1-5 \times 10^6$ cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Administer **CTK7A** or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or several times a week).
- Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).



[Click to download full resolution via product page](#)

Figure 2. General Experimental Workflow for Evaluating **CTK7A**.

Conclusion

CTK7A is a valuable research tool for investigating the roles of p300/CBP in health and disease. Its selectivity and in vivo activity make it a promising candidate for further preclinical development as an anti-cancer agent, particularly in malignancies characterized by aberrant p300/CBP activity or dependence on pathways regulated by these co-activators, such as the HIF-1 α signaling cascade. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize **CTK7A** in their studies. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. WO2011027330A1 - Inhibition of histone acetyltransferases by ctk7a and methods thereof - Google Patents [patents.google.com]
- 3. CTK7A | inhibitor of the histone acetyltransferase (HAT | CAS# 1297262-16-8 | InvivoChem [invivochem.com]
- To cite this document: BenchChem. [CTK7A: A Selective p300/CBP Inhibitor for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581984#ctk7a-as-a-selective-p300-cbp-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com